molecular formula C19H18N4O3 B7713798 4-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamido)benzamide

4-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamido)benzamide

Cat. No. B7713798
M. Wt: 350.4 g/mol
InChI Key: ABSRYTRURONROD-UHFFFAOYSA-N
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Description

The compound “4-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamido)benzamide” is a derivative of 1,2,4-oxadiazole . The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . For example, ataluren is used for the treatment of Duchenne muscular dystrophy and other diseases caused by nonsense mutations .


Synthesis Analysis

An efficient one-pot method was developed for the synthesis of 2- (1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . The method allows to obtain structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .


Molecular Structure Analysis

The structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .


Chemical Reactions Analysis

Both fluorophores exhibited 2 similar absorption bands, the high-energy band at λ max 216 nm and the lower energy band at λ max 300 nm, which correspond to the S0 →S2 and S0 →S1 transitions .


Physical And Chemical Properties Analysis

The compound “4-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamido)benzamide” is a white powder . It has a melting point of 164–165°C .

Mechanism of Action

Target of Action

The primary target of 4-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamido)benzamide is the nuclear factor κB (NF-κB) signaling pathway . This pathway plays a crucial role in regulating the immune response to infection and is involved in cellular responses to stimuli such as stress, cytokines, free radicals, and heavy metals .

Mode of Action

The compound interacts with its targets by blocking the excitation of the NF-κB signaling pathway . This interaction results in the inhibition of the production of relevant inflammatory factors in lipopolysaccharide (LPS)-induced RAW264.7 cells .

Biochemical Pathways

The affected pathway is the NF-κB signaling pathway . When this pathway is blocked, it leads to a decrease in the production of inflammatory factors such as nitric oxide (NO), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α) . These factors are key players in the inflammatory response, and their reduction can help alleviate symptoms of inflammation .

Pharmacokinetics

The compound has been shown to reduce secondary foot swelling and the arthritic index in adjuvant-induced arthritis (AIA) rats , suggesting that it is effectively absorbed and distributed in the body to exert its anti-inflammatory effects.

Result of Action

The molecular and cellular effects of the compound’s action include a significant reduction in the production of inflammatory factors NO, IL-1β, and TNF-α . At the cellular level, the compound alleviates inflammatory cell infiltration and synovial hyperplasia in rats with AIA . These results suggest that the compound has potent anti-inflammatory effects and could potentially be developed as a treatment for arthritis .

Future Directions

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . Moreover, 1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, what is actively employed in organic synthesis .

properties

IUPAC Name

4-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanoylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3/c20-18(25)13-9-11-15(12-10-13)21-16(24)7-4-8-17-22-19(23-26-17)14-5-2-1-3-6-14/h1-3,5-6,9-12H,4,7-8H2,(H2,20,25)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABSRYTRURONROD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanamido]benzamide

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